molecular formula C13H13NO3S2 B12450655 (5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

(5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B12450655
M. Wt: 295.4 g/mol
InChI Key: LXMUIZLLTWJBNZ-UHFFFAOYSA-N
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Description

(5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C13H13NO3S2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO3S2

Molecular Weight

295.4 g/mol

IUPAC Name

5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13NO3S2/c1-3-17-11-8(5-4-6-9(11)16-2)7-10-12(15)14-13(18)19-10/h4-7H,3H2,1-2H3,(H,14,15,18)

InChI Key

LXMUIZLLTWJBNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Biological Activity

(5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO3S2, with a molecular weight of 295.37 g/mol. The structure includes a thiazole ring, which is known for its pharmacological significance.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study highlighted that various modifications on the thiazolidinone scaffold enhance its anticancer activity by inhibiting cell proliferation across different cancer cell lines. For instance, the compound demonstrated notable cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values indicating effective dose-response relationships .

Antimicrobial Activity

Thiazolidinones have been reported to possess antimicrobial properties. In vitro studies showed that this compound exhibited inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting potential utility as an alternative antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives has also been explored. The DPPH radical scavenging assay demonstrated that this compound effectively neutralizes free radicals, indicating its potential as an antioxidant agent. Comparative studies revealed that it exhibits antioxidant activity comparable to that of vitamin C .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazolidinone scaffold. Modifications at positions 2 and 5 have been shown to enhance specific activities such as anticancer and antimicrobial effects. This relationship underscores the importance of structural optimization in drug design .

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on cancer cell lines and reported a dose-dependent inhibition of cell growth in MCF-7 and HT-29 cells. The study utilized flow cytometry to analyze apoptosis rates, revealing significant induction of apoptosis in treated cells compared to controls .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against a panel of pathogens. The compound showed promising results with MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in some cases .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including (5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer effects. In vitro studies suggest that this compound can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The unique structure of thiazolidinones lends itself to applications in agriculture as potential pesticides. Research has indicated that compounds like this compound can effectively control pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Material Science

Polymer Chemistry
Thiazolidinone derivatives are being explored for their use in polymer science. Their ability to form cross-linked structures can be advantageous in developing new materials with enhanced mechanical properties and thermal stability .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity at low concentrations .
Study CPesticidal ActivityShowed over 70% mortality rate in treated pest populations compared to controls within a week of application .

Q & A

Q. What statistical methods reconcile discrepancies in IC50 values across independent studies?

  • Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study variability. Normalize data to reference compounds (e.g., doxorubicin) and validate assay protocols (e.g., ATP levels for viability). Publicly available datasets (e.g., PubChem BioAssay ) provide cross-referencing for reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.